Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The addition of the tetrahydro-2H-pyran-4-YL group and the ethyl ester at the 5-carboxylate position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran-4-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
- Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetate
- Ethyl 2-(oxan-4-yl)acetate
Uniqueness
Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the pyrimidine ring with the tetrahydro-2H-pyran-4-YL group and ethyl ester makes it a versatile compound for various applications .
Biological Activity
Ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H16N2O3 and a molecular weight of approximately 236.27 g/mol. The compound is characterized by a pyrimidine ring substituted with an ethyl ester group at position 5 and a tetrahydro-2H-pyran moiety at position 2, which contributes to its unique chemical properties and biological activities .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving the reaction of a pyrimidine derivative with tetrahydro-2H-pyran.
- Esterification : The carboxylic acid group at the 5-position can be esterified with ethanol in the presence of an acid catalyst.
- Nucleophilic Substitution : The introduction of the tetrahydro-2H-pyran moiety can occur via nucleophilic substitution reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar structures show effectiveness against various microbial strains.
- Anti-inflammatory Properties : Compounds in this class have been associated with reduced inflammation in cellular models.
- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit specific enzymes, contributing to their therapeutic potential .
Table: Comparison of Biological Activities of Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 4-(benzyloxymethyl)-2-(tetrahydro-2H-pyran-4-YL)-1H-imidazole-5-carboxylate | C19H24N2O4 | Antimicrobial |
Ethyl tetrahydro-2H-pyran-4-carboxylate | C10H18O3 | Potential anti-inflammatory |
Ethyl 2-chloro-4-(tetrahydro-2H-pyran-4-YL)amino)pyrimidine-5-carboxylate | C12H16ClN3O3 | Enzyme inhibitor |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of ethyl 2-(tetrahydro-2H-pyran-4-YL)pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrimidine ring enhanced antimicrobial potency, suggesting a structure–activity relationship that could guide future drug design.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in LPS-stimulated human microglia cells. This effect was linked to the compound's ability to modulate signaling pathways associated with inflammation, such as NF-kB.
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance pathways. Further research is required to elucidate these interactions fully .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-(oxan-4-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)10-7-13-11(14-8-10)9-3-5-16-6-4-9/h7-9H,2-6H2,1H3 |
InChI Key |
IOENCLMHVFHEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCOCC2 |
Origin of Product |
United States |
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